molecular formula C10H11NOS B3337182 N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine CAS No. 5583-39-1

N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine

Cat. No.: B3337182
CAS No.: 5583-39-1
M. Wt: 193.27 g/mol
InChI Key: VFJJDUKSHZJVKP-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine is a chemical compound with a unique structure that includes a benzothiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzothiepin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce different amine derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine include:

Uniqueness

What sets this compound apart is its unique benzothiepin ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJJDUKSHZJVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=CC=CC=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine
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N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine
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N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine
Reactant of Route 4
N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine
Reactant of Route 5
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N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine
Reactant of Route 6
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N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine

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